molecular formula C10H12O3 B3254571 Methyl 4-(hydroxymethyl)-3-methylbenzoate CAS No. 24078-25-9

Methyl 4-(hydroxymethyl)-3-methylbenzoate

Cat. No. B3254571
CAS RN: 24078-25-9
M. Wt: 180.2 g/mol
InChI Key: GPGKTIZFVDEARF-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)benzoate is a laboratory chemical with the CAS number 6908-41-4 . It is used in the synthesis of keto acid . The compound is a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

Methyl 4-(hydroxymethyl)benzoate is a solid at 20 degrees Celsius . It has a melting point range of 48.0 to 52.0 degrees Celsius and a boiling point of 157 degrees Celsius at 5mmHg . The compound is soluble in chloroform .

Scientific Research Applications

Crystal Structure and Computational Analysis

Methyl 4-hydroxybenzoate, a variant of the compound , has been extensively studied for its structural properties. Sharfalddin et al. (2020) analyzed its single crystal X-ray structure and used Hirshfeld surface analysis to understand intermolecular interactions and crystal packing. Additionally, computational calculations using Hartree Fock and Density Functional Theory provided insights into its chemical quantum parameters (Sharfalddin et al., 2020).

Reactions in Solvent Systems

The kinetics of hydrolysis and ethanolysis of methyl 4-hydroxybenzoate, a closely related compound, were studied by Sunderland and Watts (1985) in alkali in ethanol-water mixtures. This research sheds light on the reaction dynamics in different solvent compositions, crucial for understanding the behavior of similar compounds under various conditions (Sunderland & Watts, 1985).

Phthalide Formation

Research by Charlesworth, Anderson, and Thompson (1953) explored the condensation of 3-hydroxy-4-methylbenzoic acid with formaldehyde and hydrochloric acid, leading to the formation of a lactone. This study is relevant for understanding the chemical reactions and potential applications of structurally similar compounds like methyl 4-(hydroxymethyl)-3-methylbenzoate (Charlesworth et al., 1953).

Hydrolysis in Different States

The study of the hydrolysis of methyl 4-hydroxybenzoate in liquid and frozen states by Shija, Sunderland, and McDonald (1992) provides insights into the stability and reaction kinetics of similar esters under varying temperature conditions. This research is significant for applications where temperature stability is a critical factor (Shija et al., 1992).

Enzymatic Metabolism

The metabolism of 4-hydroxybenzoate by specific coenzyme A ligases in a denitrifying Pseudomonas species was studied by Biegert et al. (1993). Understanding the enzymatic metabolism of such compounds can be pivotal in biotechnological and pharmaceutical applications (Biegert et al., 1993).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 4-(hydroxymethyl)-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGKTIZFVDEARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(hydroxymethyl)-3-methylbenzoate

Synthesis routes and methods

Procedure details

1.00 g of methyl 4-[(acetyloxy)methyl]-3-methylbenzoate was dissolved in 10 mL of methanol, to which a solution of 0.365 g of sodium methoxide in 7 mL of methanol was added dropwise at 5 to 7° C., and this solution was stirred for 30 minutes at 50° C. The reaction mixture was concentrated under reduced pressure, followed by successive addition of ethyl acetate and water, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure to yield 0.79 g of methyl 4-(hydroxymethyl)-3-methylbenzoate as yellow oil.
Name
methyl 4-[(acetyloxy)methyl]-3-methylbenzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.365 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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